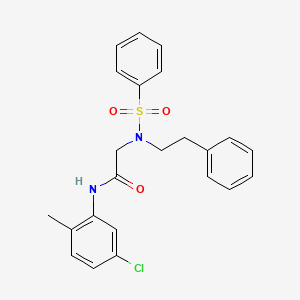![molecular formula C22H23ClN2O3 B5976042 3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been found to have similar inhibitory effects on GABA transaminase, and has been investigated for its potential in treating a range of neurological and psychiatric disorders.
作用機序
CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological and psychiatric conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-115 depend on the specific condition being studied. In general, however, CPP-115 has been found to increase levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity. This can be beneficial in conditions such as epilepsy and anxiety.
実験室実験の利点と制限
The advantages of using CPP-115 in lab experiments include its specificity for GABA transaminase, its ability to increase GABA levels in the brain, and its potential as a therapeutic agent for a range of neurological and psychiatric conditions. The limitations of using CPP-115 in lab experiments include its potential for toxicity at high doses, the need for careful dosing and monitoring, and the potential for off-target effects.
将来の方向性
There are a number of potential future directions for research on CPP-115. Some of these include:
1. Investigating the potential for CPP-115 as a therapeutic agent for other neurological and psychiatric conditions, such as bipolar disorder and post-traumatic stress disorder.
2. Studying the effects of CPP-115 on GABA levels in different brain regions, and how this may impact different conditions.
3. Investigating the potential for CPP-115 to be used in combination with other drugs or therapies, such as cognitive-behavioral therapy or other medications.
4. Developing new formulations of CPP-115 that may be more effective or have fewer side effects than current formulations.
5. Conducting further studies on the safety and toxicity of CPP-115, particularly at higher doses.
In conclusion, CPP-115 is a synthetic compound that has been extensively researched for its potential as a therapeutic agent for a range of neurological and psychiatric conditions. Its mechanism of action involves inhibiting the enzyme GABA transaminase, which increases levels of GABA in the brain. While there are advantages and limitations to using CPP-115 in lab experiments, there are also a number of potential future directions for research on this compound.
合成法
CPP-115 can be synthesized using a variety of methods, including the reaction of vigabatrin with phosgene, the reaction of vigabatrin with thionyl chloride, and the reaction of vigabatrin with phosgene and an amine. The most commonly used method involves the reaction of vigabatrin with phosgene in the presence of an amine catalyst.
科学的研究の応用
CPP-115 has been the subject of numerous scientific studies, investigating its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Some of the conditions that have been studied include epilepsy, addiction, anxiety, depression, and schizophrenia.
特性
IUPAC Name |
3-[4-(4-chlorophenoxy)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-16-6-8-18(9-7-16)28-19-10-13-24(14-11-19)21(26)20-12-15-25(22(20)27)17-4-2-1-3-5-17/h1-9,19-20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTXGAJETSBAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)Cl)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)
![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5976015.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)


![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)